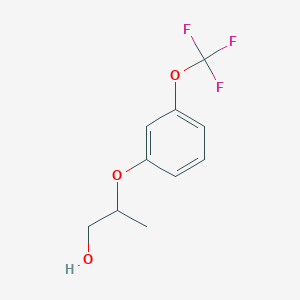
3-(2,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-(difluoromethoxy)cinnamic acid is a synthetic organic compound characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a cinnamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(difluoromethoxy)cinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzaldehyde and difluoromethoxybenzene.
Condensation Reaction: The key step involves a condensation reaction between 2,4-dichlorobenzaldehyde and difluoromethoxybenzene in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate 2,4-dichloro-5-(difluoromethoxy)benzaldehyde.
Knoevenagel Condensation: The intermediate is then subjected to a Knoevenagel condensation with malonic acid or its derivatives in the presence of a base like piperidine or pyridine. This step results in the formation of 2,4-Dichloro-5-(difluoromethoxy)cinnamic acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-(difluoromethoxy)cinnamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols derivatives.
Scientific Research Applications
2,4-Dichloro-5-(difluoromethoxy)cinnamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(difluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,4-Dichlorocinnamic acid: Lacks the difluoromethoxy group, which may result in different chemical and biological properties.
5-(Difluoromethoxy)cinnamic acid:
2,4-Difluorocinnamic acid: Contains fluorine atoms instead of chlorine, leading to different chemical behavior.
Uniqueness: 2,4-Dichloro-5-(difluoromethoxy)cinnamic acid is unique due to the presence of both chlorine and difluoromethoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H6Cl2F2O3 |
|---|---|
Molecular Weight |
283.05 g/mol |
IUPAC Name |
(E)-3-[2,4-dichloro-5-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-4-7(12)8(17-10(13)14)3-5(6)1-2-9(15)16/h1-4,10H,(H,15,16)/b2-1+ |
InChI Key |
OBXYQTBWCADYPU-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)/C=C/C(=O)O |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


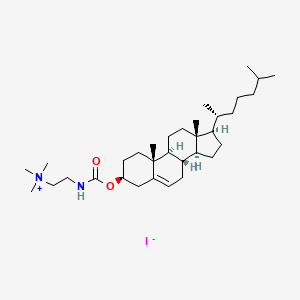
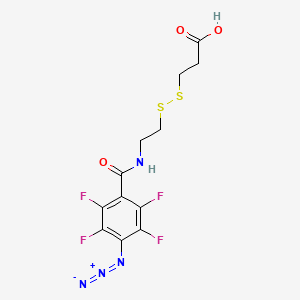

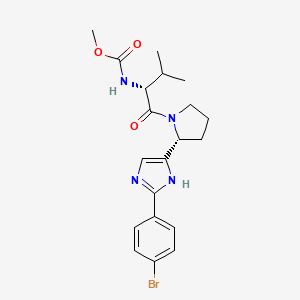
![(1R,5S)-8-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13726911.png)
![2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester HCl](/img/structure/B13726912.png)
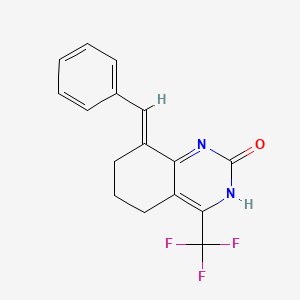

![1-[2-(3-Bromophenyl)-ethyl]-4-methoxy-1H-pyrazole](/img/structure/B13726929.png)
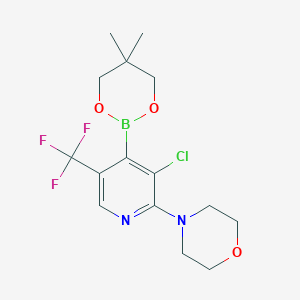

![4-[4-Biphenylyl(4'-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester](/img/structure/B13726969.png)
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13726977.png)
